Butyrolactone Ii

Cell Cycle Cancer Biology Kinase Selectivity

Researchers requiring selective CDK1/2 inhibition without CDK4/6 off-target effects face limited tool compound options. Butyrolactone II addresses this gap as an ATP-competitive CDK1 (IC50 680 nM) and CDK2 inhibitor that spares CDK4/6, enabling cleaner dissection of G1/S and G2/M checkpoint regulation. • Selective CDK1/2 inhibition without CDK4/6 confounding effects • Validated antibacterial activity against Erwinia carotovora (IC50 4-18 μg/ml) • Also serves as a lovastatin fermentation enhancer (≥3-fold yield increase)

Molecular Formula C19H16O7
Molecular Weight 356.3 g/mol
CAS No. 87414-44-6
Cat. No. B2880108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyrolactone Ii
CAS87414-44-6
Molecular FormulaC19H16O7
Molecular Weight356.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O
InChIInChI=1S/C19H16O7/c1-25-18(24)19(10-11-2-6-13(20)7-3-11)15(16(22)17(23)26-19)12-4-8-14(21)9-5-12/h2-9,20-22H,10H2,1H3/t19-/m1/s1
InChIKeyAEKPZNDJHWFONI-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Butyrolactone I (CAS 87414-44-6): A CDK-Selective Secondary Metabolite for Cell Cycle Research


Butyrolactone I is a secondary metabolite originally isolated from the fungus Aspergillus terreus [1]. It is recognized as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), specifically exhibiting high selectivity for CDK1 (cdc2) and CDK2 [2]. Its mechanism of action involves blocking cell cycle progression at both the G1/S and G2/M transitions [3]. As a research tool, its value lies in its ability to selectively inhibit CDK1 and CDK2 without affecting CDK4 and CDK6, a profile that distinguishes it from broader-spectrum CDK inhibitors [2]. This compound also demonstrates ancillary activities, including antibacterial effects against specific phytopathogens and inhibition of seed germination, expanding its utility beyond oncology research [4].

Why Butyrolactone I (CAS 87414-44-6) Cannot Be Substituted by Other CDK Inhibitors


The scientific utility of Butyrolactone I is derived from a specific and quantifiable selectivity profile that is not shared by many other CDK inhibitors. While compounds like flavopiridol exhibit potent, broad-spectrum CDK inhibition (including CDK4/6), Butyrolactone I's activity is largely restricted to CDK1 (cdc2) and CDK2, with minimal activity against CDK4 and CDK6 [1]. This precise targeting is critical for experimental designs aiming to dissect the specific roles of CDK1/2 in cell cycle regulation without confounding effects on CDK4/6-mediated pathways. Furthermore, its unique structure as a fungal secondary metabolite [2] imparts an additional, non-CDK-related bioactivity profile, such as antimicrobial and phytotoxic effects, which is completely absent in synthetic purine-based inhibitors like roscovitine or olomoucine [3]. Therefore, substituting Butyrolactone I with a more general CDK inhibitor or a compound lacking its secondary metabolite attributes would fundamentally alter the experimental outcomes and is not scientifically justifiable for applications requiring its defined selectivity and polypharmacology.

Butyrolactone I (CAS 87414-44-6): Quantified Differentiation and Comparator Analysis


Selective Inhibition of CDK1 and CDK2 Versus Broad-Spectrum CDK Inhibitor Flavopiridol

Butyrolactone I demonstrates a restricted selectivity profile, potently inhibiting CDK1 (CDC2) and CDK2 while largely sparing CDK4 and CDK6. In contrast, the well-known CDK inhibitor flavopiridol is characterized as a pan-CDK inhibitor that targets all CDKs, including CDK4 and CDK6 [1]. This differential selectivity is critical for research applications where dissecting the specific functions of CDK1/2 is required without the confounding influence of CDK4/6 inhibition. Butyrolactone I inhibits p34cdk1/cyclin B (Cdk1) with an IC50 of 680 nM .

Cell Cycle Cancer Biology Kinase Selectivity CDK Inhibition

Antibacterial Activity Against Phytopathogen Erwinia carotovora Compared to Standard Antibiotic Streptomycin

Butyrolactone I exhibits antibacterial activity against the phytopathogenic bacterium Erwinia carotovora, with a reported IC50 in the range of 4–18 μg/ml [1]. Under the same experimental conditions, the reference antibiotic streptomycin demonstrated greater potency, with an IC50 of 1.9 μg/ml [1]. While less potent than streptomycin, this activity defines a distinct bioactivity profile for butyrolactone I as a fungal secondary metabolite with potential agricultural applications.

Antimicrobial Agricultural Microbiology Natural Product Phytopathology

Herbicidal Activity via Seed Germination Inhibition Compared to Reference Herbicide Acetochlor

Butyrolactone I inhibits the germination of the dicot Lactuca sativa (lettuce) seeds with an IC50 of 5 × 10⁻⁵ M (50 μM) [1]. In a parallel assay, the reference herbicide acetochlor exhibited an IC50 of 1 × 10⁻⁵ M (10 μM) [1]. This demonstrates that butyrolactone I possesses measurable phytotoxic activity, albeit with five-fold lower potency than acetochlor in this specific assay.

Herbicide Agricultural Chemistry Seed Germination Phytotoxicity

Selectivity of CDK Inhibition: Butyrolactone I Versus Purvalanol B and Paullones

A comparative analysis classifies Butyrolactone I among a group of compounds (including olomoucine, roscovitine, purvalanol, and paullone derivatives) that exhibit relative selectivity for CDK1(CDC2) and CDK2 while sparing CDK4 and CDK6 [1]. This is in contrast to the pan-CDK inhibitor flavopiridol [1]. Within this selective group, each compound possesses a unique chemical scaffold and, consequently, a distinct off-target profile. For instance, purvalanol B is a purine analog, while butyrolactone I is a fungal butenolide. Therefore, the choice between these selective CDK1/2 inhibitors is not interchangeable but is dictated by the specific experimental context and the desire to avoid scaffold-specific off-target effects.

Kinase Inhibitor Selectivity Profile Chemical Biology Drug Discovery

Weak Acetylcholinesterase Inhibition Compared to Galanthamine

A derivative of butyrolactone I (compound 2.2, 3′-(3-methylbutyl)-butyrolactone II) exhibited moderate inhibitory activity against the enzyme acetylcholinesterase (AChE) with an IC50 of 47 μg/ml [1]. Under identical experimental conditions, the reference AChE inhibitor galanthamine was significantly more potent, with an IC50 of 3 μg/ml [1]. While this data is for a derivative, it provides a class-level inference about the AChE inhibitory potential of the butyrolactone scaffold, demonstrating a >15-fold lower potency compared to a standard inhibitor.

Acetylcholinesterase Enzyme Inhibition Natural Product Neuroscience

Auto-Regulatory Effects on Secondary Metabolism in Aspergillus terreus

In the producing organism Aspergillus terreus, exogenous addition of butyrolactone I has been shown to enhance the production of other secondary metabolites, including the clinically important compound lovastatin [1]. The study reports a threefold or greater increase in secondary metabolism upon butyrolactone I treatment [1]. This auto-regulatory function is a unique, species-specific property not shared by synthetic CDK inhibitors like roscovitine or flavopiridol, and is directly relevant to fermentation process optimization.

Fungal Biology Secondary Metabolism Lovastatin Fermentation

Butyrolactone I (CAS 87414-44-6): Optimal Use Cases Based on Quantified Differentiation


Precise Cell Cycle Studies Requiring CDK1/2-Specific Inhibition

Given its demonstrated selectivity for CDK1 (cdc2) and CDK2 while sparing CDK4 and CDK6 [1], Butyrolactone I is the preferred tool for dissecting the specific roles of CDK1/2 in cell cycle progression at the G1/S and G2/M checkpoints [2]. Its use avoids the confounding cellular effects caused by the inhibition of CDK4/6 that would occur with broader-spectrum inhibitors like flavopiridol [1]. Researchers studying the phosphorylation of substrates like retinoblastoma protein (pRb) and histone H1, which are downstream of CDK1/2, will benefit from the cleaner pharmacological profile provided by this compound .

Lead Compound Discovery for Phytopathogen Control and Herbicide Development

For agricultural chemistry research, Butyrolactone I serves as a validated starting point for developing new antibacterial and herbicidal agents. Its activity against Erwinia carotovora (IC50 4–18 μg/ml) and its ability to inhibit seed germination of Lactuca sativa (IC50 5 × 10⁻⁵ M) provide quantifiable benchmarks against which new synthetic analogs can be measured [3]. Structure-activity relationship (SAR) studies can focus on improving potency relative to these baselines and against the reference standards streptomycin (IC50 1.9 μg/ml) and acetochlor (IC50 1 × 10⁻⁵ M) [3].

Fermentation Process Optimization for Enhanced Lovastatin Production

In industrial biotechnology settings focused on producing the cholesterol-lowering drug lovastatin via Aspergillus terreus fermentation, Butyrolactone I is a critical media additive. Its unique, species-specific auto-regulatory effect has been shown to increase overall secondary metabolism, including lovastatin production, by threefold or more [4]. This application leverages a property entirely absent in synthetic CDK inhibitors and directly translates to improved process yield and manufacturing efficiency.

Natural Product-Derived Kinase Inhibitor Pharmacophore Development

In medicinal chemistry and chemical biology, Butyrolactone I is a unique butenolide scaffold for developing ATP-competitive CDK inhibitors [2]. Its differentiation from purine-based CDK1/2 inhibitors (e.g., roscovitine, olomoucine, purvalanol B) allows for the exploration of distinct binding interactions and the mitigation of scaffold-specific off-target effects [1]. The availability of its IC50 for CDK1 (680 nM) provides a clear potency baseline for evaluating the activity of newly synthesized analogs .

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